ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate
Description
Ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate is a pyrazole-based compound featuring two 4-bromophenyl groups at positions 3 and 5 of the pyrazole ring, a methyl group at position 4, and an ethyl acetate moiety at position 1. Pyrazole derivatives are widely studied for applications in medicinal chemistry and materials science due to their structural versatility and electronic properties.
Properties
CAS No. |
1006353-17-8 |
|---|---|
Molecular Formula |
C20H18Br2N2O2 |
Molecular Weight |
478.2 g/mol |
IUPAC Name |
ethyl 2-[3,5-bis(4-bromophenyl)-4-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C20H18Br2N2O2/c1-3-26-18(25)12-24-20(15-6-10-17(22)11-7-15)13(2)19(23-24)14-4-8-16(21)9-5-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
UBDIPIFCOJFUPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Esterification: The final step involves the esterification of the brominated pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of de-brominated pyrazole derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
Biological Activities
Ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate exhibits a range of pharmacological properties, which can be categorized as follows:
- Anticancer Activity : Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can act as inhibitors of specific cancer pathways .
- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : The compound's derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Sciences explored the anticancer potential of pyrazole derivatives. This compound was tested against various cancer cell lines, showing significant inhibition of cell growth compared to control groups. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another research article evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. This compound exhibited notable antibacterial effects in vitro, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups enhance its binding affinity through halogen bonding, while the pyrazole ring provides a scaffold for interaction with active sites. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Positions: The target compound has bromophenyl groups at positions 3 and 5, whereas Example 5.20 features bromo and bromomethyl groups at positions 4 and 3. The Parchem compound substitutes position 1 with a 4-fluorophenyl group, introducing electronegativity contrasts (F vs. Br) that influence dipole moments and solubility.
Functional Group Impact :
- Bromine in the target compound increases lipophilicity compared to fluorine in the Parchem analog, which may enhance membrane permeability but reduce aqueous solubility.
- The pyrazolone core in Example 5.20 (vs. 1H-pyrazole in the target) suggests tautomeric differences, influencing hydrogen-bonding capacity and stability.
Physicochemical and Spectroscopic Properties
- Molecular Weight : The target compound’s higher molecular weight (~486 g/mol) compared to Example 5.20 (317 m/z) and the Parchem compound (~303 g/mol) highlights its increased steric bulk, which may correlate with higher melting points and lower solubility.
- LC/MS Data: Example 5.20 exhibits a prominent [M+H]+ peak at m/z 317 , whereas the target compound’s theoretical m/z would approximate 485. No LC/MS data is available for the Parchem compound.
Biological Activity
Ethyl [3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure comprising a pyrazole ring with two 4-bromophenyl substituents and an ethyl acetate moiety, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H16Br2N2O2. The presence of electron-withdrawing bromine atoms on the phenyl rings enhances the reactivity of the compound, making it suitable for various electrophilic substitution reactions. The ester group allows for hydrolysis and transesterification, potentially leading to the formation of biologically active derivatives.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. This compound has demonstrated significant antiproliferative effects in vitro, suggesting its potential as an anticancer agent .
- Antibacterial and Antiviral Properties : Pyrazole derivatives have also been investigated for their antibacterial and antiviral activities. Some studies suggest that these compounds can inhibit the growth of resistant strains of bacteria and viruses .
Case Studies and Research Findings
- Anticancer Studies :
- Molecular Docking Studies :
- Synthesis and Biological Evaluation :
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C18H16Br2N2O2 | Two 4-bromophenyl substituents | Significant anticancer activity |
| Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate | C8H10BrN3O4 | Contains nitro group | Potentially different biological activity |
| Methyl 3-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate | C20H18BrN2O2 | Similar pyrazole structure | Varies based on substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
